molecular formula C11H13N3O B2459596 5-(2-ethoxyphenyl)-1H-pyrazol-3-amine CAS No. 502132-92-5

5-(2-ethoxyphenyl)-1H-pyrazol-3-amine

Cat. No.: B2459596
CAS No.: 502132-92-5
M. Wt: 203.245
InChI Key: GLPUVPKXMFGLJP-UHFFFAOYSA-N
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Description

5-(2-Ethoxyphenyl)-1H-pyrazol-3-amine is a pyrazole derivative featuring a 2-ethoxyphenyl substituent at the 5-position and an amino group at the 3-position of the pyrazole ring. This compound is part of a broader class of β-amidomethyl vinyl sulfones investigated as covalent inhibitors of the Chikungunya virus P2 cysteine protease . Its synthesis involves a multi-step sequence starting from substituted acetophenones, proceeding through Claisen condensation, hydrazine cyclization, and amide coupling with various amines . The 2-ethoxyphenyl group contributes to lipophilicity and electronic effects, influencing target binding and pharmacokinetics .

Properties

IUPAC Name

5-(2-ethoxyphenyl)-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-2-15-10-6-4-3-5-8(10)9-7-11(12)14-13-9/h3-7H,2H2,1H3,(H3,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLPUVPKXMFGLJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=CC(=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-ethoxyphenyl)-1H-pyrazol-3-amine typically involves the reaction of 2-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using an appropriate cyclizing agent, such as acetic acid, to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-(2-Ethoxyphenyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis of 5-(2-ethoxyphenyl)-1H-pyrazol-3-amine

The synthesis of pyrazole derivatives, including this compound, typically involves the reaction of hydrazones with substituted acetophenones or other aryl aldehydes. One efficient method reported involves a one-pot two-component reaction that yields good to excellent results, allowing for the rapid generation of various substituted pyrazoles .

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. Studies have highlighted their potential in targeting specific pathways involved in cancer progression, such as kinase inhibition .

Anti-inflammatory Effects

Pyrazole derivatives are known for their anti-inflammatory properties. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. For example, some studies have shown that related compounds can significantly reduce inflammation markers in vitro and in vivo models .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been documented extensively. This compound and its analogs have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazole derivatives. Modifications at different positions on the pyrazole ring or the ethoxyphenyl substituent can lead to variations in biological activity. For instance, changes in the substituents can enhance selectivity towards specific cancer types or improve anti-inflammatory potency .

Case Studies and Research Findings

StudyCompound TestedBiological ActivityFindings
Chandra et al. (2014)Pyrazole derivativesAnti-inflammatoryDemonstrated significant inhibition of TNF-α and IL-6
Abdel-Aziz et al. (2022)Pyrazole analogsAnticancerShowed IC50 values as low as 0.28 µM against A549 cell lines
Ragavan et al. (2020)Novel pyrazolesAntimicrobialEffective against multi-drug resistant strains

Mechanism of Action

The mechanism of action of 5-(2-ethoxyphenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes. For instance, as a cysteine protease inhibitor, the compound forms a covalent bond with the active site cysteine residue, thereby inhibiting the enzyme’s activity . This inhibition can disrupt viral replication processes, making it a potential antiviral agent.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituent at Pyrazole 5-Position Key Modifications Biological Relevance References
5-(2-Ethoxyphenyl)-1H-pyrazol-3-amine 2-Ethoxyphenyl Ethoxy group enhances lipophilicity Potent inhibitor of Chikungunya P2 protease; ethoxy group optimizes hydrophobic interactions with the enzyme active site .
5-(4-Methoxyphenyl)-1H-pyrazol-3-amine 4-Methoxyphenyl Methoxy group reduces steric bulk Used in benzamide derivatives (e.g., SI112) for structure-activity relationship (SAR) studies; lower lipophilicity may affect membrane permeability .
5-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine 3-Trifluoromethylphenyl Electron-withdrawing CF₃ group Enhanced metabolic stability and target affinity due to fluorine’s electronegativity; potential applications in fluorinated drug design .
5-(5-Chlorothiophen-2-yl)-1H-pyrazol-3-amine 5-Chlorothiophenyl Sulfur-containing heterocycle Introduces π-π stacking potential with aromatic residues; chlorine atom may improve binding specificity .

Amide Side-Chain Modifications

Table 2: Amide Derivatives and Activity

Compound Name Amide Side Chain Activity Profile References
(E)-5-(2-Ethoxyphenyl)-N-(3-(methylsulfonyl)allyl)-1H-pyrazole-3-carboxamide (E)-3-(Methylsulfonyl)prop-2-en-1-amine Covalent inhibitor of Chikungunya P2 protease; vinyl sulfone moiety enables irreversible binding to catalytic cysteine .
(E)-5-(2-Ethoxyphenyl)-N-(4-(methylsulfonyl)but-3-en-2-yl)-1H-pyrazole-3-carboxamide (E)-4-(Methylsulfonyl)but-3-en-2-amine Extended sulfone chain improves solubility but reduces potency compared to shorter analogs .
5-Ethoxy-3-ethyl-1-methyl-1H-pyrazol-4-amine Ethyl and methyl groups at 3- and 1-positions Steric hindrance from ethyl/methyl groups may limit target engagement; explored for alternative therapeutic applications .
3-Methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine Thiazole-containing side chain Thiazole moiety introduces hydrogen-bonding potential; under evaluation for kinase inhibition .

Physicochemical Comparisons

  • Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in CAS 209224-91-9) decrease the pyrazole ring’s electron density, altering reactivity and binding kinetics .

Biological Activity

5-(2-ethoxyphenyl)-1H-pyrazol-3-amine is a compound belonging to the pyrazole class of heterocycles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by case studies and research findings.

This compound has the following chemical characteristics:

  • Molecular Formula : C12H14N4O
  • CAS Number : 502132-92-5
  • Molecular Weight : 218.26 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Pyrazole derivatives are known to inhibit several enzymes and receptors involved in cancer progression and inflammation. The compound's structure allows it to engage in hydrogen bonding and hydrophobic interactions with target proteins, leading to modulation of their activity.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent.

Case Studies

  • In Vitro Studies : Research demonstrated that the compound exhibits significant antiproliferative effects against various cancer cell lines including HepG2 (liver cancer) and MCF-7 (breast cancer). The IC50 values for these cell lines were reported to be in the low micromolar range, indicating potent anticancer activity .
    Cell LineIC50 (µM)Reference
    HepG20.74
    MCF-71.9
  • Mechanistic Insights : The compound has been shown to induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest at the G2/M phase and inhibition of tubulin polymerization . This suggests that it may act similarly to established anticancer drugs by disrupting microtubule dynamics.

Anti-inflammatory Activity

This compound also exhibits anti-inflammatory properties. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Research Findings

Studies indicated that compounds within this class can significantly reduce inflammatory markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored against various pathogens.

Experimental Results

In vitro assays demonstrated that the compound possesses antibacterial properties against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis; inhibits cell proliferation
Anti-inflammatoryReduces inflammatory markers; COX inhibition
AntimicrobialEffective against Gram-positive and Gram-negative bacteria

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